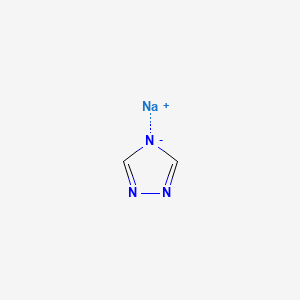

1,2,4-Triazole sodium

Description

Properties

IUPAC Name |

sodium;2,4-diaza-1-azanidacyclopenta-2,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N3.Na/c1-3-2-5-4-1;/h1-2H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMNEWNGLGACBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=N[N-]1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032722 | |

| Record name | 1,2,4-Triazole, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43177-42-0, 41253-21-8 | |

| Record name | 1H-1,2,4-Triazole, ion(1-), sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43177-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium 1H-1,2,4-triazolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041253218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazole, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-triazole, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 1H-1,2,4-TRIAZOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X90002Y44E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and applications of 1,2,4-triazole sodium salt, a critical intermediate in the development of pharmaceuticals and agrochemicals. The document details experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate its practical application in research and development.

Introduction: The Significance of 1,2,4-Triazole Sodium Salt

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms that is a cornerstone in medicinal chemistry and materials science.[1] This structural unit is present in a multitude of biologically active compounds, including numerous pharmaceutical drugs and agrochemicals.[1][2] 1,2,4-triazole sodium salt (CAS No: 41253-21-8), the deprotonated form of 1H-1,2,4-triazole, serves as a fundamental synthetic intermediate.[1][3] Its primary utility lies in its role as a potent nucleophile, facilitating the synthesis of a wide array of N-substituted 1,2,4-triazole derivatives.[1]

The importance of this compound is underscored by its application in the synthesis of antifungal medications like fluconazole and voriconazole, antiviral agents for treating conditions such as hepatitis B and HIV, and a variety of agricultural fungicides and plant growth regulators.[4][5] Its stability, reactivity, and ease of handling make it an invaluable building block in drug discovery and crop protection.[4][6]

Synthesis of 1,2,4-Triazole Sodium Salt

The most common and direct method for synthesizing 1,2,4-triazole sodium salt is through the deprotonation of the parent 1H-1,2,4-triazole, which possesses a weakly acidic proton on a ring nitrogen atom.[1] This acid-base reaction can be effectively carried out using common bases such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe).[1] The choice of base and reaction conditions can significantly influence the yield and purity of the final product.[1]

Experimental Protocols

Protocol 1: Synthesis using Sodium Methoxide in Methanol

This procedure is widely used for achieving a high yield of the sodium salt.[3]

-

Setup: A three-necked flask is equipped with a mechanical stirrer, an internal thermometer, and a reflux condenser under a dry nitrogen atmosphere.[3]

-

Reagents: Charge the flask with 200 mL of anhydrous methanol and 45 mL of a 30% sodium methoxide solution in methanol (equivalent to 0.25 mol of NaOMe).[3]

-

Reaction: At room temperature, add 17.4 g (0.25 mol) of 1,2,4-triazole in portions.[3]

-

Reflux: After the addition is complete, heat the reaction mixture to reflux temperature and maintain stirring for 4 hours.[3]

-

Isolation: Following the reaction, remove the solvent by distillation under reduced pressure.[3]

-

Purification: Add 200 mL of dichloromethane to the resulting oily residue and stir for 15 minutes at room temperature.[3]

-

Final Product: Collect the precipitated solid product by filtration to yield sodium 1,2,4-triazolate as a colorless powder.[3]

Protocol 2: Synthesis using Sodium Hydroxide in Water

This method offers a more environmentally friendly approach using water as a solvent.[7]

-

Reagents: Prepare a solution of 1.2 g (0.03 mol) of sodium hydroxide in 5 mL of water at room temperature.[7]

-

Reaction: Add 1.03 g (0.015 mol) of 1H-1,2,4-triazole to the NaOH solution.[7]

-

Crystallization: Keep the reaction mixture at room temperature for several hours and then cool it to 4°C to facilitate crystallization of the hydrate.[7]

-

Isolation: Filter the crystallized product and wash it with chilled methanol and ether.[7]

-

Drying: The resulting crystalline hydrate readily loses water upon heating. Dry the product at 120-150°C to obtain the analytically pure, anhydrous 1H-1,2,4-triazole sodium salt.[7]

Synthesis Data Summary

| Parameter | Method 1: Sodium Methoxide | Method 2: Sodium Hydroxide |

| Base | Sodium Methoxide (NaOMe) | Sodium Hydroxide (NaOH) |

| Solvent | Anhydrous Methanol | Water |

| Reactant Ratio | 1:1 (1,2,4-triazole : NaOMe) | 1:2 (1,2,4-triazole : NaOH)[7] |

| Temperature | Reflux | Room Temperature, then 4°C |

| Reaction Time | 4 hours[3] | Several hours[7] |

| Yield | ~98%[3] | ~67%[7] |

| Product Form | Colorless Powder[3] | Crystalline Solid[7] |

Synthesis Workflow Visualization

Caption: General workflow for the synthesis of 1,2,4-triazole sodium salt.

Characterization of 1,2,4-Triazole Sodium Salt

To confirm the identity, purity, and structure of the synthesized 1,2,4-triazole sodium salt, a combination of spectroscopic and analytical techniques is employed.

Analytical Techniques

-

¹H NMR Spectroscopy: This is a crucial technique for confirming the structure. In a suitable deuterated solvent such as D₂O or DMSO-d₆, the sodium salt of 1,2,4-triazole typically exhibits a singlet signal for the two equivalent protons on the triazole ring.[7] A reported spectrum in D-dimethylformamide shows a singlet at 7.84 ppm.[7] The absence of the acidic proton peak from the parent 1,2,4-triazole confirms the formation of the salt.[3]

-

FT-IR Spectroscopy: Infrared spectroscopy helps identify the functional groups and confirm the salt formation. The spectrum of the sodium salt will differ from the parent triazole, particularly in the N-H stretching region. The FT-IR spectrum of the sodium derivative shows characteristic absorption peaks related to the triazole ring vibrations.[8][9]

-

Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the sample, providing confirmation of its empirical formula (C₂H₂N₃Na).[7]

-

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point and thermal stability of the compound.[10][11] The melting point for the analytically pure salt is reported to be in the range of 325-327°C.[7]

Characterization Data Summary

| Analysis | Observation | Reference |

| Molecular Weight | 91.05 g/mol | [12] |

| Appearance | White to off-white powder/crystalline solid | [3][12] |

| Melting Point | 325-327 °C | [7] |

| ¹H NMR | δ 7.84 ppm (s, 2H, in d-DMF) | [7] |

| FT-IR | Characteristic peaks for the triazolide anion | [8][9] |

| Elemental Analysis | Calculated: C 26.38%, H 2.21%, N 46.15%, Na 25.25%Found: C 26.21%, H 2.41%, N 46.28%, Na 25.75% | [7] |

Characterization Workflow Visualization

Caption: Workflow for the analytical characterization of 1,2,4-triazole sodium salt.

Applications in Research and Drug Development

1,2,4-Triazole sodium salt is a versatile nucleophile, primarily used in substitution reactions like N-alkylation.[1] This reactivity is the foundation for its extensive use in synthesizing a vast library of 1,2,4-triazole derivatives for various applications.

-

Pharmaceuticals: It is a key intermediate in the production of antifungal drugs (e.g., fluconazole, voriconazole) and antiviral medications.[4] The global market for these drugs is substantial, driven by the need for effective treatments for fungal and viral infections.[4]

-

Agrochemicals: In agriculture, it serves as a building block for triazole-class fungicides (e.g., tebuconazole, propiconazole) and plant growth regulators.[4][6] These compounds are vital for protecting crops from fungal pathogens and enhancing yield.[6]

-

Material Science: The compound is also utilized in the development of corrosion inhibitors, where it helps protect metals from degradation in harsh environments.[6]

Role as a Synthetic Precursor

The reaction of 1,2,4-triazole sodium salt with electrophiles, such as alkyl halides, is a common strategy for creating N-substituted triazoles. However, this reaction can lead to a mixture of N1 and N4-substituted isomers, presenting a regioselectivity challenge that is highly dependent on the reaction conditions.[1]

Caption: Synthetic pathway from 1,2,4-triazole sodium salt to key applications.

References

- 1. 1h-1,2,4-Triazole sodium salt | 41253-21-8 | Benchchem [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 1,2,4-Triazolylsodium synthesis - chemicalbook [chemicalbook.com]

- 4. 1,2,4-Triazole Sodium Salt Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. LT4128B - Process for the preparation of 1,2,4-triazole sodium salt - Google Patents [patents.google.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. eng.uc.edu [eng.uc.edu]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,4-Triazole technical grade 41253-21-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,2,4-Triazole Sodium for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Triazole sodium is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties. A thorough understanding of the physicochemical properties of 1,2,4-triazole sodium is paramount for its effective utilization in research and development, enabling the optimization of reaction conditions, formulation development, and the prediction of its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,4-triazole sodium, complete with experimental protocols and graphical representations of key processes.

Physicochemical Properties

The fundamental physicochemical characteristics of 1,2,4-triazole sodium are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| Molecular Formula | C₂H₂N₃Na | |

| Molecular Weight | 91.05 g/mol | [1] |

| Appearance | White to off-white or yellow crystalline powder/particles | [2][3] |

| Melting Point | 295-310 °C, >290 °C (decomposes), 325-327 °C | [2][3][4] |

| Solubility | Soluble in water and ethanol | [2] |

| pKa (of 1,2,4-triazole) | 10.26 (acidic proton of the triazole ring) | [5] |

| Stability | Stable under normal conditions, but can be hygroscopic | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 1,2,4-triazole sodium are provided below. These protocols are based on established chemical procedures and can be adapted for specific laboratory settings.

Synthesis of 1,2,4-Triazole Sodium

A common method for the preparation of analytically pure 1,2,4-triazole sodium salt involves the reaction of 1,2,4-triazole with a sodium base.[4]

Materials:

-

1,2,4-triazole

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Methanol

-

Ether

Procedure:

-

Dissolve a molar excess of sodium hydroxide in deionized water at room temperature.

-

To this solution, add 1,2,4-triazole portion-wise with stirring.

-

Continue stirring the reaction mixture at room temperature for several hours.

-

Cool the mixture to approximately 4°C to induce crystallization of the hydrated sodium salt.

-

Filter the crystalline product and wash it with chilled methanol and then with ether.

-

For obtaining the anhydrous salt, dissolve the crystalline hydrate in dry methanol.

-

Filter the methanolic solution and evaporate the filtrate to dryness under reduced pressure.

-

Dry the resulting solid residue at 120-150°C to obtain the analytically pure 1H-1,2,4-triazole sodium salt.[4]

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillaries

-

Mortar and pestle

Procedure:

-

Ensure the 1,2,4-triazole sodium sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a melting point capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rapid rate initially, then slow the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the sample.

Solubility Assessment

This protocol provides a qualitative and semi-quantitative assessment of solubility.

Materials:

-

1,2,4-triazole sodium

-

Solvents (e.g., water, ethanol, acetone, toluene)

-

Test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh a specific amount of 1,2,4-triazole sodium (e.g., 10 mg) and place it into a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the substance is considered soluble at that concentration.

-

If the solid is not fully dissolved, incrementally add more solvent and vortex until dissolution is achieved to estimate the solubility. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., HPLC-UV).

pKa Determination (Potentiometric Titration)

Since 1,2,4-triazole sodium is the salt of a weak acid (1,2,4-triazole), its pKa is not directly measured. Instead, the pKa of the conjugate acid (1,2,4-triazole) is determined.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of 1,2,4-triazole and dissolve it in a known volume of deionized water.

-

Place the beaker on a stir plate and immerse the pH electrode in the solution.

-

Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the initial pH of the 1,2,4-triazole solution.

-

Add the acid titrant in small increments, recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Visualizations

The following diagrams illustrate the synthesis process and a general workflow for the physicochemical characterization of 1,2,4-triazole sodium.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures – Oriental Journal of Chemistry [orientjchem.org]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

The Core Mechanism of 1,2,4-Triazole Antifungals in Fungal Pathogens: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole class of antifungal agents represents a cornerstone in the management of invasive fungal infections. Their broad-spectrum activity and oral bioavailability have made them indispensable in clinical practice. This technical guide provides a detailed exploration of the core mechanism of action of 1,2,4-triazole-based antifungal drugs in pathogenic fungi. For the purpose of this document, "1,2,4-triazole sodium" is interpreted as referring to the broader class of 1,2,4-triazole antifungal compounds, which are often formulated as salts to enhance solubility and bioavailability. The fundamental mechanism of action is consistent across this class of molecules. We will delve into the molecular targets, the impacted signaling pathways, and the key experimental methodologies used to elucidate this mechanism.

The Primary Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The principal mechanism of action of 1,2,4-triazole antifungals is the inhibition of a crucial enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[1][2][3] This enzyme, a member of the cytochrome P450 family and encoded by the ERG11 or CYP51 gene, is essential for the conversion of lanosterol to ergosterol.[1][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5][6]

1,2,4-triazole compounds possess a nitrogen atom in their five-membered ring that avidly binds to the heme iron atom in the active site of CYP51, acting as a noncompetitive inhibitor.[7] This binding effectively blocks the demethylation of lanosterol, the enzyme's natural substrate.[2] The high affinity and specificity of triazoles for fungal CYP51 over its mammalian counterpart are key to their therapeutic index.[8]

Downstream Consequences of CYP51 Inhibition

The inhibition of lanosterol 14α-demethylase by 1,2,4-triazoles triggers a cascade of events that are detrimental to the fungal cell:

-

Depletion of Ergosterol: The most direct consequence is the cessation of ergosterol production.[9][10] The lack of ergosterol disrupts the physical properties of the fungal membrane, leading to increased permeability and a loss of structural integrity.[2]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[9][10] These methylated sterols are incorporated into the fungal membrane in place of ergosterol, which further disrupts membrane structure and function. The accumulation of these toxic intermediates is a significant contributor to the fungistatic and, in some cases, fungicidal activity of triazoles.[11]

Fungal Signaling Pathways and Stress Responses

Fungal pathogens have evolved sophisticated signaling pathways to respond to the stress induced by ergosterol biosynthesis inhibition. These responses are primarily aimed at mitigating the effects of the drug and promoting survival, often leading to the development of drug resistance.

The Upc2/SREBP-Mediated Stress Response

A key regulatory network that responds to ergosterol depletion involves the transcription factors Upc2 (in yeasts like Candida albicans) and Sterol Regulatory Element-Binding Protein (SREBP) homologs (in filamentous fungi like Aspergillus fumigatus).[5][8][12]

Under normal conditions, these transcription factors are either inactive or maintained at low levels. However, when ergosterol levels decrease due to the action of 1,2,4-triazoles, these transcription factors are activated.[6][13] Activated Upc2/SREBP translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes.[5] This leads to the upregulation of:

-

Ergosterol Biosynthesis Genes: Fungi attempt to compensate for the drug-induced block by increasing the expression of genes in the ergosterol pathway, including the ERG11/CYP51 gene itself.[5][9]

-

Efflux Pumps: The expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters is often upregulated.[8][9] These membrane proteins actively pump the triazole antifungal out of the cell, reducing its intracellular concentration and efficacy.

dot

Caption: Fungal response to ergosterol depletion by 1,2,4-triazoles.

Quantitative Data on Antifungal Activity

The in vitro activity of 1,2,4-triazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize representative MIC values for various 1,2,4-triazole compounds against common fungal pathogens.

Table 1: MIC Values (µg/mL) of 1,2,4-Triazole Derivatives against Candida Species

| Compound/Drug | C. albicans | C. glabrata | C. krusei | C. parapsilosis | C. tropicalis | Reference(s) |

| Fluconazole | 0.25 - 64 | 0.5 - >64 | 16 - >64 | 0.125 - 8 | 0.25 - 16 | [14][15] |

| Itraconazole | 0.03 - 4 | 0.125 - 8 | 0.25 - 8 | 0.03 - 1 | 0.06 - 2 | [15] |

| Voriconazole | 0.015 - 1 | 0.03 - 8 | 0.125 - 4 | 0.015 - 0.5 | 0.03 - 1 | [14][15] |

| Posaconazole | 0.015 - 1 | 0.06 - 4 | 0.125 - 2 | 0.015 - 0.5 | 0.03 - 1 | [14] |

| Novel Triazole 7 | 0.0156 | - | - | - | - | [16] |

| Novel Triazole 21 | - | - | - | - | - | [16] |

| NT-a9 | 0.0313 - 0.125 | 0.0625 | - | 0.5 | - | [17] |

Table 2: MIC Values (µg/mL) of 1,2,4-Triazole Derivatives against Aspergillus and Cryptococcus Species

| Compound/Drug | Aspergillus fumigatus | Cryptococcus neoformans | Reference(s) |

| Itraconazole | 0.125 - 2 | 0.03 - 1 | [15] |

| Voriconazole | 0.25 - 2 | 0.015 - 0.5 | [14][15] |

| Posaconazole | 0.125 - 1 | 0.03 - 1 | [14] |

| Novel Triazole 7 | - | 0.0156 | [16] |

| Novel Triazole 21 | - | 0.0156 | [16] |

| NT-a9 | 8 | 0.002 - 1 | [17] |

Experimental Protocols

The elucidation of the mechanism of action of 1,2,4-triazole antifungals relies on a set of standardized and robust experimental protocols.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols.[12][13][18][19][20][21][22]

Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the antifungal agent in a 96-well microtiter plate. The MIC is determined as the lowest drug concentration that inhibits visible fungal growth after a specified incubation period.

Simplified CLSI M27/M38-A Protocol:

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI 1640 medium.[19]

-

Drug Dilution: The 1,2,4-triazole compound is serially diluted in RPMI 1640 medium in a 96-well plate.

-

Inoculation: The standardized fungal inoculum is added to each well containing the drug dilutions.

-

Incubation: The plate is incubated at 35°C for 24-72 hours, depending on the fungal species.[13]

-

MIC Determination: The MIC is read visually as the lowest concentration of the drug that causes a significant reduction in growth compared to the drug-free control well.

dot

Caption: Workflow for antifungal susceptibility testing by broth microdilution.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a 1,2,4-triazole compound on the activity of the CYP51 enzyme.

Principle: A reconstituted enzyme system containing purified fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase, is used. The conversion of a labeled substrate (e.g., radiolabeled lanosterol) to its product is measured in the presence and absence of the inhibitor.

General Protocol:

-

Reconstituted System: A reaction mixture is prepared containing purified CYP51, NADPH-cytochrome P450 reductase, a lipid environment (e.g., liposomes), and a buffer.[8]

-

Inhibitor Addition: The 1,2,4-triazole compound is added to the reaction mixture at various concentrations.

-

Substrate Addition: The reaction is initiated by the addition of labeled lanosterol.

-

Incubation: The reaction is incubated at 37°C for a specific time.

-

Extraction and Analysis: The reaction is stopped, and the sterols are extracted. The substrate and product are separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated.

Fungal Sterol Profile Analysis by GC-MS

This method is used to analyze the changes in the sterol composition of fungal cells treated with a 1,2,4-triazole compound.

Principle: Fungal cells are cultured with and without the antifungal agent. The cellular lipids, including sterols, are extracted, derivatized, and then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different sterol species.[5]

Simplified Protocol:

-

Fungal Culture and Treatment: Fungal cells are grown in a suitable medium and treated with the 1,2,4-triazole compound.

-

Lipid Extraction: The cells are harvested, and total lipids are extracted using organic solvents.

-

Saponification: The lipid extract is saponified to release the sterols from their esterified forms.

-

Derivatization: The free sterols are derivatized (e.g., silylated) to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized sterols are separated by gas chromatography and identified and quantified by mass spectrometry.

-

Data Analysis: The sterol profiles of treated and untreated cells are compared to identify the accumulation of lanosterol and other precursors and the depletion of ergosterol.

References

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Candida albicans UPC2 is transcriptionally induced in response to antifungal drugs and anaerobicity through Upc2p dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal Zn(II)2Cys6 Transcription Factor ADS-1 Regulates Drug Efflux and Ergosterol Metabolism under Antifungal Azole Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Sterol Regulatory Element Binding Proteins in Fungi: Hypoxic Transcription Factors Linked to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for activation of fungal sterol receptor Upc2 and azole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Adr1 transcription factor directs regulation of the ergosterol pathway and azole resistance in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Conservation of the sterol regulatory element-binding protein pathway and its pathobiological importance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The SREBP (Sterol Regulatory Element-Binding Protein) pathway: a regulatory bridge between carotenogenesis and sterol biosynthesis in the carotenogenic yeast Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. journals.asm.org [journals.asm.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 1,2,4-Triazole Sodium Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antifungal, antibacterial, anticancer, and anticonvulsant properties. While a vast body of research focuses on neutral or varied salt forms of these derivatives, the sodium derivatives of 1,2,4-triazoles hold particular significance, often serving as crucial intermediates in synthesis and potentially offering advantages in formulation and bioavailability. This technical guide provides a comprehensive overview of the biological activity of 1,2,4-triazole sodium derivatives, detailing their synthesis, experimental evaluation, and known mechanisms of action. Quantitative data from relevant studies are presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying molecular and procedural concepts.

Introduction

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at positions 1, 2, and 4. This scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and its ability to engage in various biological interactions, such as hydrogen bonding and coordination with metal ions in enzyme active sites. The sodium salts of 1,2,4-triazole derivatives, particularly those of 1,2,4-triazole-3-thiols, are important precursors in the synthesis of a multitude of biologically active molecules. The formation of the sodium salt can enhance the nucleophilicity of the triazole ring or its substituents, facilitating further chemical modifications. Moreover, the sodium salt form can improve the solubility of these compounds, a critical factor in drug development and formulation.

This guide will delve into the known biological activities of these sodium derivatives, with a focus on their antimicrobial and anticancer properties.

Synthesis of 1,2,4-Triazole Sodium Derivatives

The synthesis of 1,2,4-triazole sodium derivatives is often a straightforward process involving the deprotonation of a suitable 1,2,4-triazole precursor with a sodium base. A common method involves the reaction of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with sodium hydroxide or sodium ethoxide. The resulting sodium thiolate can then be used in subsequent reactions.

For instance, the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives often involves the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate, followed by treatment with a base like sodium hydroxide to form the sodium salt. This sodium salt is a versatile intermediate for the synthesis of more complex derivatives.

Biological Activities and Quantitative Data

While extensive quantitative data specifically for a wide range of 1,2,4-triazole sodium derivatives is not broadly available in the public domain, some studies on related structures and general knowledge of the class provide valuable insights. The biological activity of the parent triazole compound is a strong indicator of the potential activity of its sodium salt, with the salt form primarily influencing physicochemical properties.

Antifungal Activity

1,2,4-triazole derivatives are renowned for their potent antifungal activity, which is primarily attributed to the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the active site of the enzyme.

While specific data for many 1,2,4-triazole sodium derivatives is limited, a study on the sodium salts of 3-thiolo-5-phenyl-1,2,4-triazine, a closely related heterocyclic system, demonstrated significant in vitro antifungal activity.

Table 1: Antifungal Activity of Sodium Salts of 3-thiolo-5-phenyl-1,2,4-triazine

| Fungal Strain | MIC (µg/mL) |

| Pathogenic and Saprophytic Fungi (33 strains) | 3.1 - 25 |

Data from a study on a related triazine sodium salt, indicative of the potential of triazole sodium salts.[1]

Antibacterial Activity

Certain 1,2,4-triazole derivatives have demonstrated promising antibacterial activity. The mechanism of action can vary, but some derivatives are known to interfere with bacterial DNA gyrase or other essential enzymes.

Table 2: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) |

| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | 5 - >100 |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Comparable to streptomycin |

Note: These data are for 1,2,4-triazole derivatives, not specifically their sodium salts, but indicate the potential of the structural class.[2][3]

Anticancer Activity

The anticancer properties of 1,2,4-triazole derivatives are a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cell signaling pathways, disruption of microtubule dynamics, and induction of apoptosis. For example, some derivatives have been shown to inhibit kinases such as EGFR and BRAF.

Table 3: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

| Compound 8c (a 1,2,4-triazole derivative) | Various cancer cell lines | EGFR IC50 = 3.6 |

| Compounds 7d, 7e, 10a, 10d | Hela | < 12 |

Note: These data are for 1,2,4-triazole derivatives, not specifically their sodium salts.[4]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

1,2,4-triazole sodium derivative stock solution (dissolved in a suitable solvent like DMSO or water)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth and solvent only)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and diluted in the appropriate broth to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Compounds: The 1,2,4-triazole sodium derivative is serially diluted in the microtiter plate wells containing the broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[5][6][7]

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation in response to a test compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1,2,4-triazole sodium derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole sodium derivative and incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The culture medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.[8][9][10][11][12]

Signaling Pathways and Mechanisms of Action

The biological activities of 1,2,4-triazole derivatives are a result of their interaction with specific molecular targets, leading to the modulation of various signaling pathways.

Antifungal Mechanism

As previously mentioned, the primary mechanism of antifungal action for many 1,2,4-triazoles is the inhibition of lanosterol 14α-demethylase (CYP51).

Anticancer Mechanisms

The anticancer effects of 1,2,4-triazoles are more diverse and can involve multiple pathways.

-

Kinase Inhibition: Many 1,2,4-triazole derivatives are designed as kinase inhibitors, targeting key players in cancer cell proliferation and survival pathways such as the EGFR and BRAF pathways.

-

Tubulin Polymerization Inhibition: Some derivatives can interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: 1,2,4-triazoles can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

Conclusion

1,2,4-triazole sodium derivatives represent a significant class of compounds with established and potential biological activities. While they are widely utilized as synthetic intermediates, their direct therapeutic applications, particularly leveraging their potentially improved solubility, warrant further investigation. The existing data on the broader class of 1,2,4-triazole derivatives provide a strong foundation for the continued exploration of their sodium salts as antifungal, antibacterial, and anticancer agents. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future studies focusing on the synthesis and comprehensive biological evaluation of a wider range of 1,2,4-triazole sodium derivatives are crucial to fully unlock their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Heterocyclic Scaffold: An In-depth Technical Guide to the Discovery and History of 1,2,4-Triazole Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole ring system is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a multitude of antifungal, antiviral, and anticancer agents. This guide provides a comprehensive technical overview of the historical development of 1,2,4-triazole and its sodium salt, a key intermediate in the synthesis of its numerous derivatives. We will delve into the seminal synthetic methodologies, present detailed experimental protocols for key reactions, and tabulate quantitative data to allow for a comparative analysis of these methods. Furthermore, this guide will illustrate the critical role of 1,2,4-triazole in drug development by detailing its mechanism of action in the ergosterol biosynthesis pathway, a prime target for antifungal therapies.

Introduction: The Emergence of a Privileged Structure

The story of 1,2,4-triazole is a testament to the enduring legacy of synthetic organic chemistry. First named in 1885, this five-membered heterocyclic ring, containing three nitrogen atoms and two carbon atoms, has risen from a laboratory curiosity to a "privileged structure" in drug discovery. Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups, have made it an invaluable scaffold for the development of potent and selective therapeutic agents. The sodium salt of 1,2,4-triazole is a crucial nucleophilic intermediate, facilitating the facile synthesis of a vast library of substituted 1,2,4-triazole derivatives.

Historical Synthetic Methodologies

The foundational methods for constructing the 1,2,4-triazole ring were established in the late 19th and early 20th centuries. These classical reactions, while sometimes demanding harsh conditions, laid the groundwork for all subsequent synthetic innovations.

The Pellizzari Reaction (1911)

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole.[1] While historically significant, the Pellizzari reaction often requires high temperatures and long reaction times, and can result in low yields.[1] Modern variations have employed microwave irradiation to shorten reaction times and improve yields.[1]

The Einhorn-Brunner Reaction (1905/1914)

Initially described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction synthesizes 1,2,4-triazoles from the condensation of imides with alkyl hydrazines.[2] This method has proven valuable for the preparation of substituted 1,2,4-triazoles and continues to be relevant in organic synthesis.[2]

Synthesis of Unsubstituted 1,2,4-Triazole and its Sodium Salt

The preparation of the parent 1,2,4-triazole and its sodium salt is fundamental to the production of many commercial triazole-based compounds. A common and effective route proceeds through a thiosemicarbazide intermediate.

Synthesis of 1,2,4-Triazole via Thiosemicarbazide

This synthetic pathway involves three key steps: the formation of 1-formyl-3-thiosemicarbazide, its cyclization to 1,2,4-triazole-3(5)-thiol, and subsequent oxidative desulfurization to yield 1,2,4-triazole.

Synthesis of 1,2,4-Triazole Sodium

The sodium salt is readily prepared by the deprotonation of 1,2,4-triazole with a suitable sodium base, such as sodium hydroxide or sodium methoxide. This acid-base reaction is a cornerstone for the subsequent derivatization of the triazole ring.

Quantitative Data

The following tables summarize key quantitative data for 1,2,4-triazole and its sodium salt, as well as representative yields from the synthesis of its derivatives.

Table 1: Physicochemical Properties of 1,2,4-Triazole

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃N₃ | [3] |

| Molecular Weight | 69.06 g/mol | [3] |

| Melting Point | 120-121 °C | [3] |

| Boiling Point | 260 °C | [3] |

| pKa (of the neutral molecule) | 10.26 | |

| pKa (of the 1,2,4-triazolium ion) | 2.45 | |

| Solubility in Water | Very soluble |

Table 2: Properties and Synthesis of 1,2,4-Triazole Sodium

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂N₃Na | |

| Molecular Weight | 91.05 g/mol | |

| Melting Point | 325-327 °C | [4] |

| Synthesis Data | ||

| Reactants | 1,2,4-Triazole, Sodium Hydroxide | [4] |

| Solvent | Water | [4] |

| Yield | 67% | [4] |

| Elemental Analysis | Found (%) | Calculated (%) |

| Carbon | 26.21 | 26.38 |

| Hydrogen | 2.41 | 2.21 |

| Nitrogen | 46.28 | 46.15 |

| Sodium | 25.75 | 25.25 |

Table 3: Representative Yields of 1,2,4-Triazole Synthesis Methods

| Reaction | Product | Yield (%) | Reference(s) |

| Pellizzari Reaction | 3,5-Diphenyl-1,2,4-triazole | 88% | [5] |

| Einhorn-Brunner Reaction | 1,5-Diphenyl-1,2,4-triazole | Not specified | [6] |

| Thiosemicarbazide Route (Step 1) | 1-Formyl-3-thiosemicarbazide | 71-81% | [7] |

| Thiosemicarbazide Route (Step 2) | 1,2,4-Triazole-3(5)-thiol | 72-81% | [7] |

| Synthesis from 1,2,4-Triazole | 1,2,4-Triazole Sodium | 98% (with NaOMe) | [8] |

Experimental Protocols

Synthesis of 1,2,4-Triazole from Thiosemicarbazide

A. 1-Formyl-3-thiosemicarbazide [7]

-

Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.

-

Add 182 g (2 moles) of thiosemicarbazide and swirl until dissolved.

-

Continue heating for 30 minutes. Crystalline product will typically separate.

-

Add 600 mL of boiling water and filter the resulting milky solution.

-

After allowing the filtrate to stand for 1 hour, cool it in an ice bath for 2 hours.

-

Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry.

-

Yield: 170–192 g (71–81%)

-

Melting Point: 177–178 °C (with decomposition)

-

B. 1,2,4-Triazole-3(5)-thiol [7]

-

Dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a 2-L round-bottomed flask.

-

Heat the solution on a steam bath for 1 hour.

-

Cool the solution in an ice bath for 30 minutes, then add 150 mL of concentrated hydrochloric acid.

-

Cool the reaction mixture in an ice bath for 2 hours and collect the precipitated product by suction filtration.

-

Recrystallize the thiol from 300 mL of boiling water.

-

Yield: 108–123 g (72–81%)

-

Melting Point: 220–222 °C

-

C. 1,2,4-Triazole The final oxidation step to produce 1,2,4-triazole from the thiol is typically achieved using nitric acid or hydrogen peroxide.

Synthesis of 1,2,4-Triazole Sodium[4]

-

To a solution of 1.2 g (0.03 mol) of sodium hydroxide in 5 mL of water at room temperature, add 1.03 g (0.015 mol) of 1H-1,2,4-triazole.

-

Maintain the reaction mixture at room temperature for several hours.

-

Cool the mixture to 4 °C to induce crystallization.

-

Filter the crystallized product and wash with chilled methanol and then ether.

-

Dissolve the dried solid in dry methanol, filter the solution, and evaporate the filtrate to dryness.

-

Dry the residue at 120-150 °C.

-

Yield: 0.9 g (67%)

-

Melting Point: 325-327 °C

-

Mechanism of Action in Drug Development: The Ergosterol Biosynthesis Pathway

The widespread use of 1,2,4-triazole derivatives as antifungal agents stems from their potent inhibition of a key enzyme in the fungal cell membrane synthesis: lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway.[9]

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting CYP51, triazole antifungals block the conversion of lanosterol to ergosterol.[10] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, such as lanosterol and eburicol.[11][12] The disruption of the cell membrane's composition and structure ultimately leads to the inhibition of fungal growth and cell death.[10] This targeted mechanism of action provides a degree of selectivity for fungal cells over mammalian cells, a crucial aspect of their therapeutic success.

Conclusion

From its early discovery through classical organic reactions to its current status as a linchpin in the development of life-saving medicines, the journey of 1,2,4-triazole and its sodium salt highlights the profound impact of fundamental chemical synthesis on science and society. The synthetic versatility of the 1,2,4-triazole scaffold, facilitated by its sodium salt, has allowed for extensive structure-activity relationship studies, leading to the optimization of its biological activity against a range of therapeutic targets. The detailed understanding of its mechanism of action, particularly in the context of antifungal therapy, continues to guide the development of new and more effective agents to combat infectious diseases. This guide has provided a technical foundation for researchers and professionals in the field, summarizing the key historical, synthetic, and mechanistic aspects of this remarkable heterocyclic compound.

References

- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 2. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 3. revues.imist.ma [revues.imist.ma]

- 4. LT4128B - Process for the preparation of 1,2,4-triazole sodium salt - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1,2,4-Triazolylsodium synthesis - chemicalbook [chemicalbook.com]

- 9. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,2,4-Triazole Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,2,4-triazole sodium (also known as sodium 1,2,4-triazolate) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and protocols herein are intended to support the identification, characterization, and quality control of this important heterocyclic compound, which serves as a vital intermediate in the synthesis of pharmaceuticals and agricultural fungicides.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of 1,2,4-triazole sodium. By analyzing the magnetic properties of the atomic nuclei, NMR provides detailed information about the chemical environment of each atom. The formation of the sodium salt from 1H-1,2,4-triazole is clearly indicated by the absence of the N-H proton signal in the ¹H NMR spectrum.[2]

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for 1,2,4-triazole sodium are summarized below. The spectra are characterized by their simplicity, which reflects the symmetric nature of the 1,2,4-triazolate anion.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | DMSO-d₆ | 7.84 | Singlet | C3-H and C5-H | [3] |

| ¹³C | DMSO-d₆ | 149.30 | - | C3 and C5 | [3] |

Interpretation:

-

¹H NMR: The spectrum shows a single peak at 7.84 ppm, which integrates to two protons.[3] This singlet indicates that the two protons on the triazole ring (at the C3 and C5 positions) are chemically equivalent. This equivalence is due to the delocalization of the negative charge across the N1, N2, and N4 atoms after deprotonation, making the molecule symmetric. The typical chemical shift range for C-H protons on a 1,2,4-triazole ring is between 7.5 and 9.5 ppm.[4]

-

¹³C NMR: The spectrum displays a single resonance at 149.30 ppm, corresponding to the two equivalent carbon atoms (C3 and C5) of the triazole ring.[3] The typical range for these carbons is between 140-170 ppm.[4]

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the 1,2,4-triazole sodium sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, acquire at least 16 scans.

-

For ¹³C NMR, acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically >1024 scans).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the residual solvent peak as the internal standard (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,2,4-triazole sodium, the key diagnostic feature is the absence of the N-H stretching vibration that is present in its parent compound, 1,2,4-triazole.

IR Spectroscopic Data

The table below summarizes the characteristic vibrational frequencies for 1,2,4-triazole sodium.

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretching | Medium |

| ~1540 | -N=N- Stretching / Ring Stretching | Strong |

| 1530 - 1480 | Aromatic C=C / C=N Ring Stretching | Strong |

| 1200 - 1000 | Ring Vibrations (C-N Stretching) | Medium |

| Below 1000 | C-H Out-of-plane Bending | Strong |

Note: These are typical values. The exact peak positions can be influenced by the sampling method (e.g., KBr pellet, Nujol mull) and the hydration state of the sample.[5][6]

Interpretation: The IR spectrum of 1,2,4-triazole sodium confirms its structure through the presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and strong absorptions in the 1600-1400 cm⁻¹ region, which are characteristic of the triazole ring's stretching vibrations.[7] Crucially, the broad N-H stretching band typically seen around 3120-3130 cm⁻¹ in the parent 1,2,4-triazole is absent, confirming deprotonation and salt formation.

Experimental Protocol: IR (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the dried 1,2,4-triazole sodium sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be collected and automatically subtracted from the sample spectrum.

-

Analysis: Identify and label the characteristic absorption bands and compare them with reference spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

MS Data

For 1,2,4-triazole sodium (C₂H₂N₃Na), the analysis can be performed in both positive and negative ion modes.

| Ionization Mode | Expected m/z | Assignment |

| ESI Negative | 68.02 | [M-Na]⁻ (Triazolate anion, C₂H₂N₃⁻) |

| ESI Positive | 92.01 | [M+H]⁺ (Protonated salt, C₂H₂N₃NaH⁺) |

| ESI Positive | 114.00 | [M+Na]⁺ (Sodium adduct, C₂H₂N₃Na₂⁺) |

Note: The molecular weight of 1,2,4-triazole sodium is 91.05 g/mol .[8]

Interpretation: Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing salts. In negative ion mode, the most prominent peak is expected to be the triazolate anion at m/z 68. In positive ion mode, adducts with protons or additional sodium ions are commonly observed. Fragmentation of the triazole ring under harsher conditions (like Electron Ionization, EI, used for the parent compound) often involves the loss of neutral molecules like HCN (27 Da) or N₂ (28 Da).[9]

Experimental Protocol: MS (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the 1,2,4-triazole sodium sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

Optimize key ESI source parameters, such as capillary voltage, drying gas flow rate and temperature, and fragmentor voltage, to obtain a stable signal and control fragmentation.

-

-

Analysis: Identify the mass of the parent ion in the appropriate mode (e.g., [M-Na]⁻ in negative mode). If fragmentation is induced, analyze the resulting fragment ions to confirm the structure of the triazole ring.

Integrated Spectroscopic Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 1,2,4-triazole sodium, from initial sample handling to final structural confirmation.

Caption: Workflow for the spectroscopic analysis of 1,2,4-triazole sodium.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1h-1,2,4-Triazole sodium salt | 41253-21-8 | Benchchem [benchchem.com]

- 3. LT4128B - Process for the preparation of 1,2,4-triazole sodium salt - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational spectroscopic study of sodium-1,2,4-triazole, an important intermediate compound in the synthesis of several active substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sodium 1,2,4-triazole | C2H2N3Na | CID 13391221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Navigating the Physicochemical Landscape of 1,2,4-Triazole Sodium: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1,2,4-triazole sodium (CAS RN: 41253-21-8), a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Understanding its behavior in different solvent systems and under various stress conditions is paramount for optimizing reaction conditions, formulation development, and ensuring the quality and efficacy of final products.

Physicochemical Properties of 1,2,4-Triazole Sodium

| Property | Value | Reference |

| Molecular Formula | C₂H₂N₃Na | [1] |

| Molecular Weight | 91.05 g/mol | [1] |

| Appearance | White to off-white or brown crystalline powder | [2] |

| Melting Point | >295 °C (decomposes) | [2] |

| Hygroscopicity | Easily deliquescent in air; may decompose on exposure to moist air or water. | [3] |

Solubility Profile

While precise quantitative solubility data for 1,2,4-triazole sodium across a wide range of solvents and temperatures is not extensively published, available information and the nature of the compound as a sodium salt of a heterocyclic compound allow for a well-informed understanding of its solubility characteristics. The parent compound, 1H-1,2,4-triazole, has a moderate solubility in water, which is noted to be around 1 g/100mL at room temperature, and this solubility increases with temperature[4]. As a salt, 1,2,4-triazole sodium is expected to have significantly enhanced solubility in polar solvents, particularly water.

Table 1: Qualitative Solubility of 1,2,4-Triazole Sodium in Various Solvents

| Solvent Class | Solvent | Solubility | Rationale and Observations |

| Polar Protic | Water | Freely Soluble | As a sodium salt, it readily dissociates in water. The parent 1,2,4-triazole is also water-soluble[2][4]. |

| Ethanol | Soluble | The polarity of ethanol allows for the dissolution of the salt[4]. | |

| Methanol | Soluble | A patent describes dissolving the dried sodium salt in dry methanol[3]. | |

| Polar Aprotic | Acetone | Sparingly Soluble to Insoluble | The parent 1,2,4-triazole shows decent solubility, but the ionic nature of the sodium salt may limit its solubility in less polar aprotic solvents[4]. |

| Acetonitrile | Sparingly Soluble to Insoluble | Similar to acetone, the high polarity of the salt may not be well-matched with acetonitrile. | |

| Dimethylformamide (DMF) | Likely Soluble | The parent compound is soluble in DMF, and DMF is a good solvent for many organic salts[5]. | |

| Non-Polar | Hexane | Insoluble | "Like dissolves like" principle suggests poor solubility due to the high polarity mismatch. |

| Toluene | Insoluble | Similar to hexane, non-polar aromatic solvents are not expected to dissolve the ionic 1,2,4-triazole sodium. |

Stability Profile

The 1,2,4-triazole ring is known for its high degree of aromaticity, which confers significant chemical stability. It is generally resistant to hydrolysis under both acidic and basic conditions. The sodium salt is stable under normal storage conditions but is noted to be hygroscopic and may hydrolyze in the presence of moisture[3].

Hydrolytic Stability

Studies on the parent 1H-1,2,4-triazole have shown it to be stable in aqueous buffered solutions at pH 5, 7, and 9 at 25°C for at least 30 days, with a half-life exceeding this period[6]. While specific kinetic data for the sodium salt is scarce, research on related triazole-containing fungicides provides insights into their behavior. For instance, in a study on epoxiconazole, tebuconazole, and flutriafol, their hydrolysis half-lives were found to be on the order of several months and were influenced by pH[7].

Table 2: Hydrolysis Half-Life of Selected 1,2,4-Triazole Fungicides in Water at 25°C

| Compound | pH 4.0 (days) | pH 7.0 (days) | pH 9.0 (days) |

| Epoxiconazole | 120 | 131 | 151 |

| Tebuconazole | 257 | 198 | 187 |

| Flutriafol | 204 | 182 | 182 |

| Data from a study on 1,2,4-triazole fungicides, not 1,2,4-triazole sodium itself, but indicative of the triazole ring's stability[7]. |

Thermal Stability

Thermogravimetric analysis (TGA) of 1,2,4-triazole derivatives indicates good thermal stability. The sodium salt has a high melting point with decomposition occurring above 295°C[2]. Studies on various substituted 1,2,4-triazoles show they are generally stable up to their fusion point, after which they undergo multi-stage decomposition[8]. The thermal decomposition of 4,4′-Azobis-1,2,4-triazole, for example, begins around 282°C at a heating rate of 5 °C·min⁻¹[9].

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for Assessing Chemical Stability (Stress Testing)

This protocol outlines a general procedure for evaluating the stability of 1,2,4-triazole sodium under various stress conditions.

References

- 1. 1,2,4-Triazole sodium salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Sodium-1,2-4-triazolide(41253-21-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. LT4128B - Process for the preparation of 1,2,4-triazole sodium salt - Google Patents [patents.google.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Initial Toxicity Screening of 1,2,4-Triazole Sodium: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the initial toxicity screening data for 1,2,4-triazole. It is important to note that specific toxicological data for 1,2,4-triazole sodium salt is limited. Much of the available data pertains to the parent compound, 1,2,4-triazole. While the toxicological properties of the salt are expected to be influenced by the triazole moiety, direct testing of the sodium salt is recommended for a comprehensive safety assessment.

Executive Summary

This technical guide outlines the initial toxicity profile of 1,2,4-triazole, the parent compound of 1,2,4-triazole sodium. The guide is intended to provide researchers, scientists, and drug development professionals with a concise overview of the acute toxicity, genotoxicity, and cytotoxicity of this compound. The information is presented through structured data tables, detailed experimental protocols, and workflow diagrams to facilitate understanding and application in a research and development setting.

Acute Toxicity

The acute toxicity of 1,2,4-triazole has been evaluated through oral and dermal routes in various animal models. The median lethal dose (LD50) values are summarized in the table below.

Table 1: Acute Toxicity of 1,2,4-Triazole

| Route of Administration | Species | Sex | LD50 | Reference |

| Oral | Rat | Female | 1648 mg/kg bw | [1][2] |

| Oral | Rat | Male & Female | ~1320.39 mg/kg bw | [3] |

| Oral | Rat | - | 1650 mg/kg bw | [4] |

| Dermal | Rat | Female | 3129 mg/kg bw | [1] |

| Dermal | Rat | Male | 4200 mg/kg bw | [3] |

| Dermal | Rabbit | - | >200 and <2000 mg/kg bw | [2] |

Observations: Clinical signs of toxicity following oral administration included sedation, breathing difficulties, and a general reduction in well-being.[2] Dermal exposure in rats also led to sedation and breathing disorders.[5]

Irritation Potential

1,2,4-triazole has been shown to be a moderate to severe eye irritant and a mild skin irritant.

Table 2: Irritation Potential of 1,2,4-Triazole

| Assay | Species | Observation | Reference |

| Skin Irritation | Rabbit | Mild skin irritation | [1] |

| Eye Irritation | Rabbit | Moderate to severe eye irritant | [5] |

Genotoxicity

The genotoxic potential of 1,2,4-triazole has been assessed in bacterial and mammalian cell systems. The compound has generally tested negative for genotoxicity.

Table 3: Genotoxicity of 1,2,4-Triazole

| Assay | Test System | Result | Reference |

| Ames Test | S. typhimurium | Negative | [1] |

| In vitro Micronucleus Test | Mouse | Negative | [1] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for key in vitro toxicity assays. These protocols are based on established guidelines and can be adapted for the evaluation of 1,2,4-triazole sodium.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies on the minimal medium.

Protocol:

-

Strain Preparation: Inoculate fresh colonies of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) into nutrient broth and incubate overnight at 37°C with shaking.[6]

-

Metabolic Activation (S9 Mix): For assays including metabolic activation, prepare an S9 fraction from the liver of rats induced with a suitable agent (e.g., Aroclor 1254). Prepare the S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP, G6P).[7]

-

Plate Incorporation Method:

-

Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Principle: Cultured mammalian cells are exposed to the test substance. After treatment, the cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.

Protocol:

-

Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, L5178Y) to a sufficient density.[8]

-

Exposure: Treat the cells with various concentrations of the test substance for a defined period (e.g., 3-6 hours with S9 activation, or for a longer period without). Include positive and negative controls.

-

Cytochalasin B Treatment: After the exposure period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis. The incubation time should be sufficient to allow for one cell division (approximately 1.5-2.0 cell cycle lengths).[9]

-